4-Morpholino-2-(oxiran-2-ylmethyl)-1,2,5-thiadiazol-3(2H)-one
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Overview
Description
4-Morpholino-2-(oxiran-2-ylmethyl)-1,2,5-thiadiazol-3(2H)-one is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-2-(oxiran-2-ylmethyl)-1,2,5-thiadiazol-3(2H)-one typically involves the reaction of a morpholine derivative with an epoxide and a thiadiazole precursor. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Batch or continuous flow reactors: .
Purification techniques: Such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-2-(oxiran-2-ylmethyl)-1,2,5-thiadiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 4-Morpholino-2-(oxiran-2-ylmethyl)-1,2,5-thiadiazol-3(2H)-one would involve its interaction with specific molecular targets. This could include:
Enzyme inhibition: Binding to active sites of enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Morpholino-2-(oxiran-2-ylmethyl)-1,2,5-thiadiazole: .
2-(Oxiran-2-ylmethyl)-1,2,5-thiadiazol-3(2H)-one: .
Uniqueness
4-Morpholino-2-(oxiran-2-ylmethyl)-1,2,5-thiadiazol-3(2H)-one is unique due to the presence of both the morpholine and epoxide groups, which may confer distinct chemical and biological properties compared to other thiadiazoles.
Properties
Molecular Formula |
C9H13N3O3S |
---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
4-morpholin-4-yl-2-(oxiran-2-ylmethyl)-1,2,5-thiadiazol-3-one |
InChI |
InChI=1S/C9H13N3O3S/c13-9-8(11-1-3-14-4-2-11)10-16-12(9)5-7-6-15-7/h7H,1-6H2 |
InChI Key |
YPKHCBYHEAKDKS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NSN(C2=O)CC3CO3 |
Origin of Product |
United States |
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